Schimawalin B
Description
Schimawalin B (CAS No. 1046861-20-4) is an organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a boronic acid functional group attached to a substituted aromatic ring, featuring bromine and chlorine substituents. Key physicochemical properties include:
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran (THF)/water at 75°C for 1.3 hours . Its structural uniqueness lies in the combination of halogen atoms (Br, Cl) and the boronic acid moiety, which may confer reactivity in Suzuki-Miyaura coupling reactions or medicinal applications.
Properties
CAS No. |
138614-71-8 |
|---|---|
Molecular Formula |
C75H52O48 |
Molecular Weight |
1721.2 g/mol |
IUPAC Name |
[3,4,21,22,23-pentahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-5-[2,3,4-trihydroxy-6-[4,5,6-trihydroxy-1-oxo-3-(3,4,5-trihydroxybenzoyl)oxyhexan-2-yl]oxycarbonylphenoxy]-9,14,16-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[(7,13,14-trihydroxy-3,10-dioxo-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaen-6-yl)oxy]benzoate |
InChI |
InChI=1S/C75H52O48/c76-13-35(88)51(97)60(116-66(104)16-1-25(78)44(90)26(79)2-16)39(14-77)115-72(110)23-9-32(85)48(94)56(102)58(23)113-37-11-21-41(55(101)52(37)98)40-19(7-31(84)47(93)54(40)100)36(89)15-112-74-64(121-70(21)108)63(119-67(105)17-3-27(80)45(91)28(81)4-17)65(120-68(106)18-5-29(82)46(92)30(83)6-18)75(123-74)122-73(111)24-10-33(86)49(95)57(103)59(24)114-38-12-22-43-42-20(69(107)118-62(43)53(38)99)8-34(87)50(96)61(42)117-71(22)109/h1-12,14,35,39,51,60,63-65,74-76,78-88,90-103H,13,15H2 |
InChI Key |
DLUUWUXPYGQUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)OC4C(C(C(OC4O1)OC(=O)C5=CC(=C(C(=C5OC6=C(C7=C8C(=C6)C(=O)OC9=C8C(=CC(=C9O)O)C(=O)O7)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC1=C(C(=C(C=C1C(=O)OC(C=O)C(C(C(CO)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Schimawalin B is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves homogenizing the dried leaves or flowers of Schima wallichii in aqueous acetone, followed by filtration and extraction with n-butanol-methanol (9:1). The butanol-soluble portion is then subjected to repeated column chromatography to isolate this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the difficulty in synthesizing it chemically. The primary method of obtaining this compound remains extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions: Schimawalin B, being a tannin, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Hydrolysis: this compound can be hydrolyzed to yield simpler phenolic compounds.
Complexation: It can form complexes with proteins and metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Complexation: Metal salts like ferric chloride can be used for complexation reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Hydrolysis: Simpler phenolic acids and sugars.
Complexation: Tannin-metal complexes.
Scientific Research Applications
Chemistry: As a model compound for studying the properties and reactions of hydrolyzable tannins.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.
Industry: Potential use in the development of natural antioxidants and preservatives due to its ability to form complexes with proteins and metal ions.
Mechanism of Action
The mechanism by which Schimawalin B exerts its effects, particularly its anti-HIV activity, involves the inhibition of viral replication. It is believed to interfere with the viral enzymes and proteins necessary for the virus to replicate and infect host cells . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form complexes with proteins is a key factor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Schimawalin B belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with three structurally analogous compounds (similarity scores: 0.71–0.87) :
| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 219.26 g/mol | 253.26 g/mol |
| Log Po/w (XLOGP3) | 2.15 | 1.98 | 2.84 |
| Solubility | 0.24 mg/mL | 0.31 mg/mL | 0.12 mg/mL |
| BBB Permeability | Yes | No | Yes |
| Synthetic Accessibility | 2.07 (moderate) | 1.95 (moderate) | 2.30 (challenging) |
Key Findings:
Halogen Substitution Patterns:
- This compound and its analogs differ in halogen positioning. The additional chlorine in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and lipophilicity (LogP = 2.84), reducing aqueous solubility (0.12 mg/mL) .
- (3-Bromo-5-chlorophenyl)boronic acid lacks BBB permeability, unlike this compound, suggesting that substituent positions critically influence CNS penetration.
Synthetic Complexity:
- This compound’s synthesis requires precise control of cross-coupling conditions due to steric hindrance from halogens. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid’s synthesis is more challenging (accessibility score = 2.30) due to multiple halogenations .
Pharmacological Potential: this compound’s BBB permeability and moderate bioavailability make it a candidate for CNS-targeted drug development. Its analogs with higher LogP may be better suited for lipid-rich environments (e.g., membrane-bound enzyme inhibition).
Functional Comparison with Non-Boronic Acid Analogs
While boronic acids are often compared within their class, this compound’s functional similarity to 2-aminobenzamides () and inorganic halogenated compounds () is notable:
| Aspect | This compound | 2-Aminobenzamides | Inorganic Halogenides (e.g., AgBrCl) |
|---|---|---|---|
| Primary Use | Suzuki coupling; potential CNS drugs | Enzyme inhibition (e.g., PARP inhibitors) | Photocatalysis; semiconductors |
| Reactivity | Electrophilic boron center | Hydrogen-bond donors/acceptors | Ionic lattice interactions |
| Thermal Stability | Moderate (decomposes >150°C) | High (stable up to 300°C) | Very high (>500°C) |
Research Implications:
- This compound’s boronic acid group enables covalent binding to biological targets (e.g., proteases), unlike ionic inorganic halogenides .
- Compared to 2-aminobenzamides, this compound may exhibit broader reactivity in synthetic chemistry but lower specificity in enzyme inhibition .
Analytical Challenges in Comparative Studies
Chemical analyses of this compound and analogs face hurdles such as:
- Extraction Difficulties: Halogens and boronic acids may react during extraction, altering composition .
- Spectral Overlaps: ¹³C-NMR and IR spectra of halogenated boronic acids often overlap, necessitating advanced techniques like 2D-NMR for differentiation .
- Batch Variability: Minor synthetic deviations can significantly impact purity and bioactivity, requiring rigorous QC protocols .
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